Comparative Physicochemical Profile: Lipophilicity and Polar Surface Area Versus Unsubstituted Parent Scaffold
5-Tert-butyl-1,3-oxazole-4-carbohydrazide exhibits a computed XLogP3-AA value of 0.9 and a topological polar surface area (TPSA) of 81.2 Ų [1]. In comparison, the unsubstituted parent scaffold, oxazole-4-carbohydrazide (CAS 885274-12-4, C₄H₅N₃O₂, MW 127.10 g/mol), lacks the lipophilic tert-butyl substituent and is expected to have a substantially lower logP (approximately -0.5 to -1.0 based on typical heterocyclic hydrazides) and a similar or slightly lower TPSA due to the absence of additional carbon atoms . The presence of the tert-butyl group increases lipophilicity by approximately 1.4–1.9 log units relative to the unsubstituted scaffold, which may enhance membrane permeability in cellular assays while maintaining acceptable aqueous solubility characteristics [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 (computed) |
| Comparator Or Baseline | Oxazole-4-carbohydrazide (unsubstituted parent): ~-0.5 to -1.0 (estimated from typical heterocyclic hydrazides) |
| Quantified Difference | Approximately +1.4 to +1.9 log units higher |
| Conditions | Computed property (PubChem 2025.04.14 release); comparator estimate derived from structural analogs |
Why This Matters
The increased lipophilicity conferred by the tert-butyl substituent represents a measurable physicochemical differentiation that may influence membrane permeability and target engagement in cellular assays compared to the unsubstituted parent scaffold.
- [1] PubChem. 5-Tert-butyl-1,3-oxazole-4-carbohydrazide (PubChem CID 71671584). Computed Properties Section: XLogP3-AA, TPSA. National Center for Biotechnology Information. Accessed April 2026. View Source
